Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-, also known as U-50,488H, is a kappa-opioid receptor agonist that has been widely studied for its potential therapeutic uses in various fields of medicine.
Mécanisme D'action
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- exerts its effects by binding to and activating kappa-opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and other effects.
Biochemical and Physiological Effects:
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, diuresis, and dysphoria. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- for lab experiments is its high potency and selectivity for kappa-opioid receptors, which allows for precise and specific modulation of these receptors. However, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- also has some limitations, including its potential for producing dysphoric effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-. One area of interest is the development of novel kappa-opioid receptor agonists with improved pharmacological properties, such as increased potency, solubility, and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- on neurotransmitter release and receptor signaling. Additionally, further research is needed to determine the potential therapeutic uses of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- in various fields of medicine.
Méthodes De Synthèse
The synthesis of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- involves the condensation of ethyl 3-oxobutanoate with 1,2,3,4-tetrahydroisoquinoline, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reaction of the reduced ketone with benzaldehyde in the presence of p-toluenesulfonic acid to yield Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-.
Applications De Recherche Scientifique
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, addiction treatment, and psychiatric disorders. In pain management, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to produce analgesic effects without the development of tolerance or dependence, making it a promising alternative to traditional opioids. In addiction treatment, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to reduce drug-seeking behavior in animal models of addiction. In psychiatric disorders, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to have anxiolytic and antidepressant effects.
Propriétés
Numéro CAS |
18198-06-6 |
---|---|
Formule moléculaire |
C25H31N |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
11-[(2E)-3,7-dimethylocta-2,6-dienyl]-10,12-dihydro-5H-benzo[d][2]benzazocine |
InChI |
InChI=1S/C25H31N/c1-20(2)9-8-10-21(3)15-16-26-18-24-13-6-4-11-22(24)17-23-12-5-7-14-25(23)19-26/h4-7,9,11-15H,8,10,16-19H2,1-3H3/b21-15+ |
Clé InChI |
GWMLIYHWZMOEJW-RCCKNPSSSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CN1CC2=CC=CC=C2CC3=CC=CC=C3C1)/C)C |
SMILES |
CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C |
SMILES canonique |
CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C |
Synonymes |
6-[(E)-3,7-Dimethyl-2,6-octadienyl]-5,6,7,12-tetrahydrodibenz[c,f]azocine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.